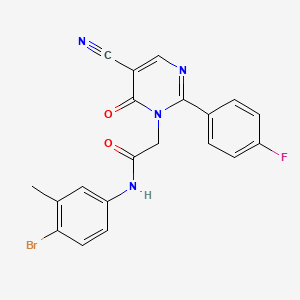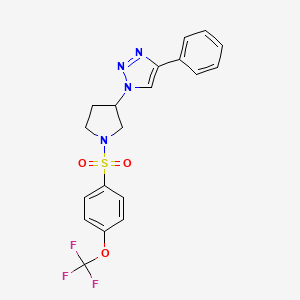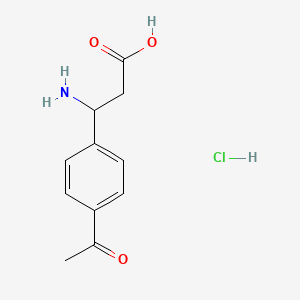
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride, also known as PTZ, is a chemical compound that has been widely used in scientific research. PTZ is a heterocyclic organic compound that belongs to the class of triazoles. It is a white crystalline powder that is soluble in water and ethanol. PTZ has been used as a research tool to study the central nervous system, epilepsy, and neurodegenerative diseases.
Applications De Recherche Scientifique
Neurokinin-1 Receptor Antagonism
1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is a high-affinity, orally active, human NK1 receptor antagonist with potential applications in treating emesis and depression. Its unique solubility in water (>100 mg/mL) and effective pre-clinical test results underscore its potential for both intravenous and oral clinical administration (Harrison et al., 2001).
Catalysis and Synthesis
The compound has relevance in the field of catalysis, as demonstrated by studies on quinazoline-based ruthenium complexes, where derivatives synthesized from glycine showed excellent conversions and high turnover frequency values in transfer hydrogenation reactions (Karabuğa et al., 2015).
Antimicrobial Activity
Synthesis and evaluation of certain derivatives have shown variable degrees of antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Visagaperumal et al., 2010).
Anticancer Leads
Research into combining indole and substituted triazole structural units led to the synthesis of derivatives showing potent growth inhibitory action against cancer cell lines. One compound, in particular, demonstrated promising action in prostate hyperplasia animal models, indicating potential as anticancer agents through SIRT1 inhibition (Panathur et al., 2013).
Dopaminergic Activity
The synthesis of 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines and their evaluation as dopamine receptor agonists highlight another area of therapeutic research. These compounds have shown evidence of dopaminergic activity, offering insights into treatments for conditions related to dopamine dysregulation (Pfeiffer et al., 1982).
Mécanisme D'action
Target of action
Compounds containing the 1,2,4-triazole moiety are known to exhibit a wide range of biological activities . .
Mode of action
Many 1,2,4-triazole derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Result of action
1,2,4-triazole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
(2-phenyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-9-11-7-12-13(9)8-4-2-1-3-5-8;/h1-5,7H,6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZZIKADLTBQNGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC=N2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1795307-16-2 |
Source


|
| Record name | 1-(1-phenyl-1H-1,2,4-triazol-5-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[3-cyclopropyl-5-(1-pyrrolidinylcarbonyl)-1H-pyrazol-1-yl]-N~1~-phenylacetamide](/img/structure/B2708654.png)
![N-{1-[(4-tert-butylphenyl)methyl]-1H-pyrazol-5-yl}-6-chloropyridazine-3-carboxamide](/img/structure/B2708657.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)
![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2708665.png)